molecular formula C14H18N2O B2687123 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2196443-64-6

1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2687123
M. Wt: 230.311
InChI Key: AVIWZPYIAZSGNG-UHFFFAOYSA-N
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Description

1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPP is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.

Safety And Hazards

The safety and hazards associated with the compound would depend on its structure and biological activity. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.


Future Directions

The future directions for research on this compound would likely involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, and biological activity. This could include in vitro studies, in vivo studies, and possibly clinical trials if the compound shows promise as a therapeutic agent.


Please note that this is a general analysis based on the classes of compounds that “1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one” belongs to. For a detailed analysis, specific studies or literature on this exact compound would be needed.


properties

IUPAC Name

1-[4-(6-methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-14(17)16-8-6-12(7-9-16)13-5-4-11(2)15-10-13/h3-5,10,12H,1,6-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIWZPYIAZSGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one

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